7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 2270918-92-6. It has a molecular weight of 214.15 and its IUPAC name is 7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine”. For instance, one paper discusses the synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones . Another paper discusses the design and synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C8H5F3N4/c9-8(10,11)4-1-5-6(13-2-4)7(12)15-3-14-5/h1-3H,(H2,12,14,15) .Scientific Research Applications
Anticancer Agents
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agents
In addition to its antitumor activity, pyrido[2,3-d]pyrimidine also exhibits antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.
CNS Depressive Agents
Pyrido[2,3-d]pyrimidine has been found to have CNS depressive activity . This suggests that it could be used in the treatment of conditions related to the central nervous system.
Anticonvulsant Agents
The anticonvulsant activity of pyrido[2,3-d]pyrimidine makes it a potential candidate for the development of new anticonvulsant drugs .
Antipyretic Agents
Pyrido[2,3-d]pyrimidine also exhibits antipyretic activities . This suggests its potential use in the treatment of fever.
Threonine Tyrosine Kinase (TTK) Inhibitors
A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . One of the representative compounds exhibited strong binding affinity with a Kd value of 0.15 nM, but was significantly less potent against a panel of 402 wild-type kinases at 100 nM .
Inhibitors of Dihydrofolate Reductase (DHFR)
Piritrexim, a derivative of pyrido[2,3-d]pyrimidine, inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
Inhibitors of Mnk
Inhibiting Mnks is expected to become a low-toxic and efficient anti-tumor solution . Pyrido[2,3-d]pyrimidine derivatives could potentially be used in the development of such inhibitors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDKs, this compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation, particularly in cancer cells, which often have dysregulated cell cycles .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is the inhibition of CDKs, leading to cell cycle arrest . This can suppress the proliferation of cancer cells . Some compounds in this class have shown significant inhibitory activity, with IC50 values in the low micromolar range .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine could potentially be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
properties
IUPAC Name |
7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)4-1-5-6(13-2-4)7(12)15-3-14-5/h1-3H,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUFEIHYKYCWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.